molecular formula C12H16F2O B1451220 2,3-Difluoro-4-pentylanisole CAS No. 134364-71-9

2,3-Difluoro-4-pentylanisole

Cat. No. B1451220
M. Wt: 214.25 g/mol
InChI Key: QAMLEBNDRSCGJV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-pentylanisole is a chemical compound with the molecular formula C12H16F2O . It has a molecular weight of 214.26 . The IUPAC name for this compound is 2,3-difluoro-1-methoxy-4-pentylbenzene .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-pentylanisole is 1S/C12H16F2O/c1-3-4-5-6-9-7-8-10 (15-2)12 (14)11 (9)13/h7-8H,3-6H2,1-2H3 . This indicates the arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

2,3-Difluoro-4-pentylanisole is a clear liquid . It is stored at ambient temperature .

Scientific Research Applications

  • Chemical Synthesis

    • 2,3-Difluoro-4-pentylanisole is a chemical compound with the CAS Number: 134364-71-9 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Antifungal and Antibacterial Activities

    • In a study, 2,6-difluorobenzamide was used as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety . Although this is not exactly 2,3-Difluoro-4-pentylanisole, it’s a related compound and the study might provide some insights.
    • The structures of these derivatives were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .
    • The bioassay results demonstrated that some of the title compounds exhibited moderate to good in vitro antifungal activities against Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani .
    • Notably, compounds 4j and 4l displayed EC50 values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively, which were comparable to that of hymexazol (6.11 μg/mL) .

properties

IUPAC Name

2,3-difluoro-1-methoxy-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O/c1-3-4-5-6-9-7-8-10(15-2)12(14)11(9)13/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLEBNDRSCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270369
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-pentylanisole

CAS RN

134364-71-9
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134364-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,3-difluoro-1-methoxy-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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